molecular formula C10H15NO2 B14729486 Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate CAS No. 6238-32-0

Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate

Cat. No.: B14729486
CAS No.: 6238-32-0
M. Wt: 181.23 g/mol
InChI Key: RHJKPXWZECVCFT-UHFFFAOYSA-N
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Description

Ethyl 1-azabicyclo[222]oct-2-ene-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acrylate with a suitable amine, followed by cyclization to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperoxybenzoic acid, leading to the formation of epoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles, such as amines or halides, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of epoxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
  • 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one
  • 8-azabicyclo[3.2.1]octane

Comparison: Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate is unique due to its specific bicyclic structure and the presence of an ethyl ester group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the nitrogen atom within the bicyclic framework can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6238-32-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)9-7-11-5-3-8(9)4-6-11/h7-8H,2-6H2,1H3

InChI Key

RHJKPXWZECVCFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2CCC1CC2

Origin of Product

United States

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